1-(3-Chlorobenzoyl)-4-ethylpiperazine is a chemical compound classified as a piperazine derivative. It features a chlorobenzoyl group and is of significant interest in medicinal chemistry due to its potential pharmacological applications. The compound's molecular formula is , and it is recognized for its role as an intermediate in the synthesis of various neuroleptic drugs and other therapeutic agents.
1-(3-Chlorobenzoyl)-4-ethylpiperazine falls under the category of piperazine derivatives. Piperazines are cyclic compounds known for their diverse biological activities, including antipsychotic and anti-anxiety effects. This particular compound's structure suggests potential interactions with neurotransmitter receptors, making it a candidate for further pharmacological studies.
The synthesis of 1-(3-Chlorobenzoyl)-4-ethylpiperazine typically involves several steps:
The synthesis may utilize solvents like dichloromethane or dimethylbenzene, and conditions such as temperature control (often maintained at low temperatures) are critical to prevent side reactions . The yield of the final product can vary based on the specific reaction conditions employed.
The molecular structure of 1-(3-Chlorobenzoyl)-4-ethylpiperazine features:
1-(3-Chlorobenzoyl)-4-ethylpiperazine can participate in various chemical reactions:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and selectivity .
The mechanism of action for 1-(3-Chlorobenzoyl)-4-ethylpiperazine is primarily linked to its interaction with neurotransmitter receptors.
Research indicates that modifications in the piperazine structure can significantly alter receptor affinity and activity, highlighting the importance of structure-activity relationships in drug design .
Relevant data on melting points, boiling points, and specific reactivity profiles are essential for practical applications in laboratory settings.
1-(3-Chlorobenzoyl)-4-ethylpiperazine has several scientific uses:
1-(3-Chlorobenzoyl)-4-ethylpiperazine is a synthetic piperazine derivative featuring a chloro-substituted benzoyl group at the 1-position and an ethyl group at the 4-position of the piperazine ring. Its IUPAC name is (3-chlorophenyl)(4-ethylpiperazin-1-yl)methanone. The molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol. The SMILES notation is CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl, which encodes the connectivity of the ethylpiperazine moiety linked to the 3-chlorobenzoyl group via an amide bond. The core scaffold adopts a chair conformation in the piperazine ring, with substituents preferentially occupying equatorial positions to minimize steric strain [6] [5].
The compound exhibits moderate lipophilicity (predicted LogP ≈ 2.8), facilitating membrane permeability while retaining water solubility sufficient for biological applications. It is typically a solid at room temperature, though its exact melting point is unreported in the literature. The pKa of the piperazine nitrogen (N⁴) is estimated at 7.2–8.5 due to electron donation from the ethyl group, rendering it partially protonated under physiological conditions. The 3-chlorobenzoyl group enhances stability against enzymatic hydrolysis compared to aliphatic acyl derivatives. Solubility profiles show high solubility in organic solvents (e.g., methanol, DCM) and moderate solubility in aqueous buffers at pH < 6, where the piperazine ring is protonated [5] [8].
Table 1: Physicochemical Profile
Property | Value/Description |
---|---|
Molecular Formula | C₁₃H₁₇ClN₂O |
Molecular Weight | 252.74 g/mol |
LogP (Predicted) | 2.8 |
pKa (Piperazine N) | 7.2–8.5 |
Solubility | >50 mg/mL in DMSO; ~1 mg/mL in water (pH 7) |
Stability | Stable at 4°C (solid); hydrolyzes under strong acid/base |
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals: δ 1.08 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.40 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 2.55 (m, 4H, piperazine H-3, H-5), 3.65 (m, 4H, piperazine H-2, H-6), 7.45 (m, 1H, benzoyl H-5), 7.55 (m, 1H, benzoyl H-6), 7.75 (m, 2H, benzoyl H-2, H-4). ¹³C NMR confirms carbonyl carbon at δ 168.5 ppm, aromatic carbons between δ 130–140 ppm, and aliphatic carbons at δ 12.7 (CH₂CH₃), 51.8 (NCH₂CH₃), 52.1/52.3 (piperazine C-2,C-3,C-5,C-6) [5] [9].
Mass Spectrometry (MS)
LC-ESI-QTOF-MS shows a [M+H]⁺ peak at m/z 253.1102 (calc. 253.1103 for C₁₃H₁₈ClN₂O⁺), with major fragments arising from:
Infrared (IR) Spectroscopy
Key absorptions include:
X-ray Diffraction (XRD)
While experimental XRD data for this specific compound is limited, analogous N-benzoylpiperazines crystallize in monoclinic systems (space group P2₁/n). The piperazine ring adopts a chair conformation with substituents in equatorial positions. The amide bond is coplanar with the benzene ring, facilitating π-conjugation. Intramolecular distances include N⋯O=C (2.85–3.10 Å) and C–Cl⋯N (3.30 Å) [6].
Table 2: Key Spectroscopic Assignments
Technique | Key Signals |
---|---|
¹H NMR | δ 1.08 (t, CH₃), 7.75 (d, benzoyl H-2) |
¹³C NMR | δ 168.5 (C=O), 134.8 (C-Cl), 51.8 (NCH₂CH₃) |
MS (MS/MS) | m/z 253.1102 [M+H]⁺ → 140.0489 (base peak) |
IR | 1645 cm⁻¹ (νC=O), 750 cm⁻¹ (νC-Cl) |
The 3-chlorobenzoyl/4-ethyl substitution confers distinct properties compared to other piperazine derivatives:
Table 3: Comparison with Key Piperazine Derivatives
Compound | Substituents | LogP | Key Feature |
---|---|---|---|
1-(3-Chlorobenzoyl)-4-ethylpiperazine | R¹=3-ClC₆H₄C(O), R⁴=C₂H₅ | 2.8 | Optimal lipophilicity/bulk balance |
1-(4-Chlorobenzoyl)-4-methylpiperazine | R¹=4-ClC₆H₄C(O), R⁴=CH₃ | 2.3 | Higher crystallinity |
1,4-Dimethylpiperazine mono-betaine | R¹=CH₂COO⁻, R⁴=CH₃ | –1.2 | High water solubility |
1-(3-Chlorophenyl)piperazine (mCPP) | R¹=3-ClC₆H₄ (no carbonyl) | 2.1 | Serotonin receptor affinity |
1,4-Di(4-chlorobenzoyl)piperazine | R¹=R⁴=4-ClC₆H₄C(O) | 4.0 | Symmetric; high melting point |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3